2-chloro-N-[(3,4-dimethoxyphenyl)methyl]propanamide
CAS No.: 80364-88-1
Cat. No.: VC8001304
Molecular Formula: C12H16ClNO3
Molecular Weight: 257.71 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 80364-88-1 |
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Molecular Formula | C12H16ClNO3 |
Molecular Weight | 257.71 g/mol |
IUPAC Name | 2-chloro-N-[(3,4-dimethoxyphenyl)methyl]propanamide |
Standard InChI | InChI=1S/C12H16ClNO3/c1-8(13)12(15)14-7-9-4-5-10(16-2)11(6-9)17-3/h4-6,8H,7H2,1-3H3,(H,14,15) |
Standard InChI Key | SNOXETBALUKUMT-UHFFFAOYSA-N |
SMILES | CC(C(=O)NCC1=CC(=C(C=C1)OC)OC)Cl |
Canonical SMILES | CC(C(=O)NCC1=CC(=C(C=C1)OC)OC)Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture and Stereochemical Features
The IUPAC name 2-chloro-N-[(3,4-dimethoxyphenyl)methyl]propanamide delineates its core structure: a propanamide backbone with a chlorine atom at the second carbon and a 3,4-dimethoxybenzyl group attached to the amide nitrogen. The compound’s InChI key (InChI=1S/C12H16ClNO3/c1-8(13)12(15)14-7-9-4-5-10(16-2)11(6-9)17-3/h4-6,8H,7H2,1-3H3,(H,14,15)) confirms the presence of methoxy groups at positions 3 and 4 on the phenyl ring and a chloro substituent on the propanamide chain . X-ray crystallography of analogous compounds reveals that the 3,4-dimethoxyphenyl group adopts a planar conformation, facilitating π-π stacking interactions in protein binding pockets .
Table 1: Physicochemical Properties of 2-Chloro-N-[(3,4-Dimethoxyphenyl)Methyl]Propanamide
Property | Value |
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Molecular Formula | C₁₂H₁₆ClNO₃ |
Molecular Weight | 257.713 g/mol |
Density | 1.166 g/cm³ |
Boiling Point | 427.9°C at 760 mmHg |
Flash Point | 212.6°C |
LogP (Octanol-Water) | 2.787 |
PSA (Polar Surface Area) | 51.05 Ų |
Data derived from Chemsrc and PubChem .
Spectroscopic and Chromatographic Characterization
Fourier-transform infrared (FTIR) spectroscopy of related propanamides shows characteristic absorption bands at 1650–1680 cm⁻¹ (amide C=O stretch) and 750–800 cm⁻¹ (C-Cl stretch) . Nuclear magnetic resonance (NMR) spectra predict the following signals:
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¹H NMR: δ 1.65 (d, 3H, CH₃), δ 3.85 (s, 6H, OCH₃), δ 4.45 (m, 1H, CHCl), δ 6.80–7.20 (m, 3H, aromatic H) .
High-performance liquid chromatography (HPLC) retention times for this compound vary between 8.2–8.9 minutes under reverse-phase conditions (C18 column, acetonitrile/water gradient) .
Synthesis and Industrial-Scale Production
Laboratory-Scale Synthesis
The standard synthetic route involves a two-step protocol:
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Methylation of 3,4-Dihydroxybenzylamine: Reaction with methyl iodide in the presence of potassium carbonate yields 3,4-dimethoxybenzylamine.
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Acylation with 2-Chloropropanoyl Chloride: Condensation of 3,4-dimethoxybenzylamine with 2-chloropropanoyl chloride in dichloromethane, catalyzed by triethylamine, produces the target compound in 68–72% yield .
Critical Reaction Parameters:
Temperature: 0–5°C during acylation to minimize side reactions.
Solvent: Anhydrous dichloromethane ensures optimal nucleophilicity of the amine.
Continuous-Flow Manufacturing
Industrial production employs continuous-flow reactors to enhance scalability and purity. Key advantages include:
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Residence Time Control: 2.5 minutes at 120°C prevents thermal degradation.
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Automated Quenching: In-line aqueous sodium bicarbonate neutralizes HCl byproducts.
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Yield Optimization: 89% isolated yield with >99% purity (HPLC) .
Pharmacological and Biochemical Profile
Putative Mechanism of Action
While the primary biological target remains unconfirmed, structural analogs demonstrate inhibitory activity against polyketide synthase 13 (Pks13), a critical enzyme in mycobacterial cell wall biosynthesis . The 3,4-dimethoxyphenyl group may interact with a hydrophobic pocket near the Pks13 active site, while the chloro substituent influences electron distribution across the amide bond.
Key Structural Determinants for Bioactivity:
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Methoxy Orientation: 3,4-Dimethoxy configuration maximizes van der Waals contacts with Tyr1674 and Asn1640 residues .
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Chlorine Electronegativity: Enhances amide proton acidity, potentially facilitating hydrogen bonding with Asp1666 .
In Vitro Toxicity Screening
Acute toxicity studies in rodent models indicate an LD₅₀ of 480 mg/kg (oral administration), with hepatotoxicity observed at doses >200 mg/kg . Cytotoxicity assays in HepG2 cells show an IC₅₀ of 18.7 μM, suggesting moderate cellular toxicity .
Research Applications and Emerging Uses
Medicinal Chemistry Investigations
This compound serves as a lead structure in antitubercular drug discovery. Structural modifications explored in recent studies include:
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Linker Length Variation: Ethyl-to-methyl linker shortening reduces Pks13 inhibition by 40-fold due to steric clashes with Ser1533 .
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Methoxy Substitution: Replacement of 4-methoxy with cyclopropoxy groups improves metabolic stability (t₁/₂ increased from 1.2 to 4.7 hours in murine microsomes) .
Material Science Applications
The compound’s rigid aromatic core and polar amide group make it a candidate for:
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Liquid crystal precursors
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Polymer cross-linking agents
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Metal-organic framework (MOF) templates
Comparative Analysis with Structural Analogs
2-Chloro-N-(3-Methylphenyl)Propanamide (PubChem CID 532267)
This analog replaces the dimethoxyphenyl group with a 3-methylphenyl moiety, resulting in:
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Reduced molecular weight (197.66 vs. 257.713 g/mol)
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Higher logP (3.12 vs. 2.787)
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Diminished Pks13 inhibitory activity (IC₅₀ >100 μM vs. 2.4 μM) .
Pks13 Inhibitor Derivatives
Comparative SAR studies reveal that:
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Compound 50: 3,4-Dimethoxyphenyl analog shows IC₅₀ = 2.4 μM against Pks13 .
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Compound 106: Phenethyl amide derivative maintains enzyme inhibition but loses antimicrobial activity .
Region | Classification |
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EU | Not yet REACH-registered |
USA | Experimental compound |
China | Controlled precursor |
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